molecular formula C25H25NO4 B5090091 N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide CAS No. 6367-84-6

N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide

Cat. No.: B5090091
CAS No.: 6367-84-6
M. Wt: 403.5 g/mol
InChI Key: UCQFOLUWOIYCLU-UHFFFAOYSA-N
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Description

N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropane ring substituted with three methoxyphenyl groups and a carboxamide functional group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method includes the reaction of 3-methoxybenzyl chloride with a cyclopropane derivative under basic conditions to form the tris(3-methoxyphenyl)cyclopropane intermediate. This intermediate is then subjected to amidation reactions using appropriate amine sources to yield the final carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation and amidation processes, optimized for yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carboxamide group can be reduced to an amine under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Phenolic derivatives of the original compound.

    Reduction: Amine derivatives of the original compound.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl groups may facilitate binding to hydrophobic pockets, while the carboxamide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,2,2-tris(4-methoxyphenyl)cyclopropanecarboxamide
  • N,2,2-tris(3-ethoxyphenyl)cyclopropanecarboxamide
  • N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxylic acid

Uniqueness

N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of the cyclopropane ring adds to its structural rigidity and potential for diverse chemical transformations.

Properties

IUPAC Name

N,2,2-tris(3-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4/c1-28-20-10-4-7-17(13-20)25(18-8-5-11-21(14-18)29-2)16-23(25)24(27)26-19-9-6-12-22(15-19)30-3/h4-15,23H,16H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQFOLUWOIYCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CC2C(=O)NC3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387557
Record name N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6367-84-6
Record name N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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